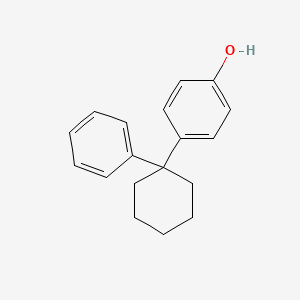

4-(1-Phenylcyclohexyl)phenol

Descripción general

Descripción

4-(1-Phenylcyclohexyl)phenol is a chemical compound with the molecular formula C18H20O . It has a total of 41 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, and 1 aromatic hydroxyl .

Synthesis Analysis

The synthesis of phenols, including 4-(1-Phenylcyclohexyl)phenol, can be achieved through various methods. These include substitution or oxidation reactions , and the ipso-hydroxylation of boronic acids . The latter method is considered an alternative route for the synthesis of phenols, which avoids many of the problems with previous approaches .Molecular Structure Analysis

The molecular structure of 4-(1-Phenylcyclohexyl)phenol consists of an aromatic ring producing an area of negative charge, a basic heterocyclic nitrogen ring bearing a localized positive charge, and a cycloalkyl ring which is lipophilic in character .Chemical Reactions Analysis

Phenols, including 4-(1-Phenylcyclohexyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Aplicaciones Científicas De Investigación

Catalysis and Hydrogenation Studies

4-PCP has been investigated for its role in phenol hydrogenation, specifically in the production of cyclohexanone and cyclohexanol . These compounds are essential industrial intermediates used in the manufacture of nylons and plasticizers . The selective hydrogenation of phenol to cyclohexanone involves both one-step and two-step processes. Researchers have explored conventional and modern catalysts, including carbon or carbon–nitrogen supported catalysts loaded with palladium (Pd). Oxygen treatment has been found to enhance catalyst activity, and acidic conditions positively impact performance. Alkali-promoted precious metal-loaded catalysts exhibit better performance than un-promoted ones .

Polymer Industry Applications

Cyclohexanol, derived from phenol hydrogenation, serves as a crucial feedstock in the polymer industry. It contributes to the production of nylons and plasticizers. Additionally, cyclohexanol finds use as a solvent in small quantities. On the other hand, cyclohexanone plays a vital role as a solvent in various industries, including paints and printing. It is also a precursor for herbicides, anti-histamines, polyesters, and synthetic resins. Furthermore, cyclohexanone serves as a raw material for ε-caprolactam and adipic acid, which are then converted into Nylon 6 and Nylon 66, respectively .

Environmental and Analytical Chemistry

4-PCP has been detected in environmental samples, including water and soil. Researchers use analytical techniques (such as high-performance liquid chromatography, LC-MS, and NMR) to quantify and identify this compound. Understanding its fate, transport, and degradation pathways is essential for environmental risk assessment and remediation strategies.

Mecanismo De Acción

Phenol, a related compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1-phenylcyclohexyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c19-17-11-9-16(10-12-17)18(13-5-2-6-14-18)15-7-3-1-4-8-15/h1,3-4,7-12,19H,2,5-6,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXGYYJCNAJZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Phenylcyclohexyl)phenol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645154.png)

![3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645157.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2645164.png)

![2-Chloro-N-[(1-ethyltriazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2645166.png)

![Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2645167.png)

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2645168.png)

![6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2645169.png)

![2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2645170.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2645172.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid](/img/structure/B2645176.png)